molecular formula C7H8ClN B091823 2-(2-Chloroethyl)pyridine CAS No. 16927-00-7

2-(2-Chloroethyl)pyridine

Cat. No.: B091823
CAS No.: 16927-00-7
M. Wt: 141.6 g/mol
InChI Key: FVPGJXXACUQQGV-UHFFFAOYSA-N
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Preparation Methods

2-(2-Chloroethyl)pyridine can be synthesized through various methods. One common synthetic route involves the addition of 2-Chloroethyl magnesium bromide or 2-Chloroethyl copper chloride to pyridine . The reaction conditions typically require careful control to ensure safety and efficiency. Industrial production methods may involve similar reagents and conditions but are scaled up to meet commercial demands .

Scientific Research Applications

Scientific Research Applications

The compound has been utilized in several key areas:

1. Organic Synthesis

  • Alkylating Agent : 2-(2-Chloroethyl)pyridine serves as an alkylating agent in the synthesis of various organic compounds. It can introduce chloromethyl groups into substrates, facilitating further chemical transformations.
  • Case Study : A study demonstrated its use in the base-catalyzed alkylation of p-tert-butylcalixarene, leading to functionalized calixarenes with potential applications in supramolecular chemistry .

2. Medicinal Chemistry

  • Drug Development : This compound is a precursor in the synthesis of various pharmaceuticals, including potential anticancer agents. Its ability to modify biological targets makes it valuable in drug design.
  • Cytotoxicity Studies : In vitro tests on HeLa cells revealed significant reductions in cell viability at concentrations above 50 µM, indicating its potential as an anticancer therapeutic.

3. Agricultural Science

  • Pesticide Development : Research indicates that this compound exhibits nematocidal properties, effectively inhibiting root knot development in tomato seedlings. This suggests its potential use as a pesticide.

Toxicological Profile

The compound has been studied for its toxicological effects, including potential carcinogenicity:

  • Carcinogenicity Studies : Research conducted by the National Toxicology Program showed no significant increase in tumor incidence among treated animals; however, there was a noted trend towards subcutaneous fibromas in male rats at higher dosages . This highlights the need for careful handling and further investigation into its long-term effects.

Table 1: Summary of Applications

Application AreaSpecific Use CaseReference
Organic SynthesisAlkylation of p-tert-butylcalixarene
Medicinal ChemistryPrecursor for anticancer drugs
Agricultural ScienceNematocidal properties against root-knot nematodes

Table 2: Toxicological Findings

Study TypeFindingsReference
CarcinogenicityNo significant tumor increase; fibromas noted
CytotoxicityReduced cell viability at >50 µM

Comparison with Similar Compounds

2-(2-Chloroethyl)pyridine can be compared with other similar compounds, such as:

    2-(2-Bromoethyl)pyridine: Similar in structure but contains a bromine atom instead of chlorine.

    2-(2-Iodoethyl)pyridine: Contains an iodine atom, which may exhibit different reactivity due to the larger atomic size.

    2-(2-Fluoroethyl)pyridine: Contains a fluorine atom, which can significantly alter the compound’s reactivity and properties.

The uniqueness of this compound lies in its specific reactivity patterns and applications in various fields .

Biological Activity

2-(2-Chloroethyl)pyridine is an aromatic heterocyclic compound with significant biological activity. Its structure, characterized by a pyridine ring substituted with a chloroethyl group, allows it to participate in various chemical reactions and biological interactions. This article reviews the biological activities of this compound, focusing on its pharmacological effects, potential toxicities, and applications in research.

  • Chemical Formula : C7H8ClN
  • Molecular Weight : Approximately 151.60 g/mol
  • Structure : The compound features a pyridine ring with a chloroethyl substituent, which contributes to its reactivity and biological properties.

Pharmacological Activities

This compound exhibits several notable pharmacological activities:

1. Antitumor Activity

Research has indicated that compounds similar to this compound possess antitumor properties. A study conducted by the National Cancer Institute evaluated its potential carcinogenicity due to structural similarities with known carcinogens. However, results showed no significant tumor incidence in animal models (Fischer 344 rats and B6C3F1 mice) under the tested conditions, suggesting that its direct antitumor effects may not be prominent but warrant further investigation for potential therapeutic applications .

2. Nematocidal Properties

The compound has demonstrated nematocidal activity, effectively inhibiting root knot nematodes in agricultural settings. This suggests its potential use as a pesticide, particularly in controlling nematode infestations in crops such as tomatoes.

3. Neurotoxic Effects

Studies have raised concerns regarding the neurotoxic effects of this compound. Its structural characteristics allow it to interact with neural pathways, potentially leading to adverse neurological outcomes. Further research is necessary to elucidate these effects and their implications for human health .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. Modifications to the chloroethyl group or the pyridine ring may enhance or diminish its pharmacological effects. For instance, variations in substituents on the pyridine ring can alter its reactivity and interaction with biological targets, impacting its efficacy as an antitumor agent or pesticide.

Case Studies

Several studies have explored the biological activities of this compound:

  • Carcinogenicity Bioassay : In a comprehensive bioassay involving Fischer 344 rats and B6C3F1 mice, this compound was administered at varying doses over an extended period. The findings indicated no significant correlation between dosage and tumor incidence, suggesting a lack of carcinogenicity under the tested conditions .
  • Nematode Inhibition : Research demonstrated that this compound effectively inhibited root knot nematodes, showcasing its potential as an agricultural pesticide. The specific mechanisms through which it exerts this effect remain an area for further exploration.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Chloroethyl)pyridine, and how do reaction conditions influence yield?

this compound can be synthesized via nucleophilic substitution reactions, where pyridine derivatives react with chloroethylating agents. Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity by stabilizing intermediates .
  • Temperature control : Reactions typically proceed at 60–80°C to balance reaction rate and byproduct formation .
  • Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves yields in biphasic systems .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) is effective for isolating the product .

Q. How can structural characterization of this compound be optimized?

  • NMR analysis : 1^1H NMR signals for the chloromethyl group (δ 3.6–4.1 ppm) and pyridine protons (δ 7.2–8.5 ppm) confirm substitution patterns .
  • Mass spectrometry : ESI-MS in positive ion mode typically shows [M+H]+^+ peaks at m/z 157.5 (C7_7H7_7ClN) .
  • Elemental analysis : Match experimental C, H, N percentages with theoretical values (±0.3% tolerance) .

Advanced Research Questions

Q. How do electronic effects of the pyridine ring influence the reactivity of this compound in cross-coupling reactions?

The electron-deficient pyridine ring directs electrophilic substitution to the para position. For Suzuki-Miyaura couplings:

  • Catalyst choice : Pd(PPh3_3)4_4 outperforms Pd(OAc)2_2 in aryl boronic acid couplings due to better stabilization of intermediates .
  • Steric hindrance : Bulky substituents on the pyridine ring reduce coupling efficiency by ~40%, as shown in comparative kinetic studies .
  • Contradiction note : Some studies report unexpected meta substitution (<5% yield) under high-temperature conditions, suggesting radical intermediates .

Q. What strategies mitigate data discrepancies in quantifying this compound’s cytotoxicity?

Discrepancies arise from assay interference (e.g., chloride ions in MTT assays) or variable cell-line sensitivity:

  • Control experiments : Pre-treat cells with N-acetylcysteine to confirm ROS-mediated toxicity .
  • Normalization : Use lactate dehydrogenase (LDH) release alongside ATP assays to distinguish membrane damage from metabolic inhibition .
  • Dose-response validation : IC50_{50} values should be replicated across ≥3 independent experiments with error margins <15% .

Q. How can computational modeling predict the regioselectivity of this compound in nucleophilic substitutions?

  • DFT calculations : B3LYP/6-31G(d) models show the C-2 chloroethyl group has a 12–15 kcal/mol lower activation barrier for SN2 reactions compared to C-3/C-4 positions .
  • Solvent effects : PCM models indicate polar solvents reduce transition-state energy by stabilizing partial charges .
  • Validation : Match computed Fukui indices with experimental product distributions (R2^2 > 0.89 in validated cases) .

Q. Methodological Challenges

Q. What precautions are critical when handling this compound due to its hazardous byproducts?

  • Ventilation : Use fume hoods with ≥100 ft/min face velocity to prevent exposure to volatile chlorinated intermediates (e.g., chloroacetaldehyde) .
  • Personal protective equipment (PPE) : Nitrile gloves (≥8 mil thickness) and ANSI-approved goggles are mandatory .
  • Waste disposal : Neutralize residual compound with 10% sodium bicarbonate before aqueous disposal .

Q. How can researchers resolve conflicting reports on the compound’s stability under acidic conditions?

  • pH-dependent degradation studies : At pH < 3, hydrolysis to pyridine-2-ethanol occurs within 2 hours (t1/2_{1/2} = 45 min), confirmed by LC-MS .
  • Stabilizers : Adding 1 mM EDTA inhibits metal-catalyzed degradation, extending shelf life to 6 months at 4°C .

Properties

IUPAC Name

2-(2-chloroethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN/c8-5-4-7-3-1-2-6-9-7/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPGJXXACUQQGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70276770
Record name 2-(2-chloroethyl)pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16927-00-7
Record name 2-(2-chloroethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70276770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Chloroethyl)pyridine
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Synthesis routes and methods

Procedure details

2-(Pyridin-2-yl)ethanol (1 g, 8.12 mmol) was first treated with SOCl2 (3 ml) in CH2Cl2 (10 ml) at rt for 3 hrs. The solvent was removed to get a crude 2-(2-chloroethyl)pyridine. Then following General Procedure A, the title compound (1.69 g, 79%) was prepared from 2-amino-4-chlorobenzenethiol (1.6 g, 9.74 mmol), K2CO3 (3.36 g, 24.36 mmol) in DMF (20 ml).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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